[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl](biphenyl-4-yl)methanone
Descripción
4-(1-Benzylpiperidin-4-yl)piperazin-1-ylmethanone is a heterocyclic compound featuring a biphenyl core linked to a piperazine-piperidine scaffold via a methanone bridge. Its molecular structure combines aromatic biphenyl moieties with nitrogen-containing heterocycles, making it a candidate for central nervous system (CNS) drug development. The compound’s design leverages the pharmacophoric features of biphenyl (lipophilic aromaticity) and piperazine (flexible hydrogen-bonding capacity), which are critical for interactions with neurotransmitter receptors such as dopamine and serotonin receptors .
Propiedades
IUPAC Name |
[4-(1-benzylpiperidin-4-yl)piperazin-1-yl]-(4-phenylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33N3O/c33-29(27-13-11-26(12-14-27)25-9-5-2-6-10-25)32-21-19-31(20-22-32)28-15-17-30(18-16-28)23-24-7-3-1-4-8-24/h1-14,28H,15-23H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMTVMCGFASNAIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Benzylpiperidin-4-yl)piperazin-1-ylmethanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine and piperazine intermediates, followed by their coupling with the biphenyl moiety. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the piperidine or piperazine rings are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, depending on the desired substitution.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 4-(1-Benzylpiperidin-4-yl)piperazin-1-ylmethanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound may be used to study receptor-ligand interactions, given its potential to bind to specific biological targets.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases.
Industry: In the industrial sector, this compound could be used in the development of new materials with unique properties, such as enhanced conductivity or stability.
Mecanismo De Acción
The mechanism of action of 4-(1-Benzylpiperidin-4-yl)piperazin-1-ylmethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades or metabolic processes.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
The following analysis compares 4-(1-Benzylpiperidin-4-yl)piperazin-1-ylmethanone with analogous derivatives, focusing on structural modifications, pharmacological activity, and physicochemical properties.
Biphenyl-Piperazine Derivatives
Compounds sharing the biphenyl-piperazine scaffold exhibit variations in substituents and linkage groups, which influence receptor affinity and selectivity.
Key Observations :
- Substituent Effects : Electron-withdrawing groups (e.g., Cl in 2,3-dichlorophenyl) enhance antidopaminergic activity but may reduce selectivity, increasing side-effect risks. Methoxy groups (electron-donating) improve tolerability .
- Brain Penetration : QPlogBB values (brain/blood partition coefficient) correlate with antidopaminergic activity, suggesting optimal lipophilicity for CNS targeting .
Benzhydrylpiperazine Derivatives
Compounds with benzhydryl (diphenylmethyl) groups on piperazine demonstrate distinct pharmacological profiles due to increased steric bulk and lipophilicity.
| Compound Name/Structure | Substituents | Melting Point (°C) | Yield (%) | Key Features |
|---|---|---|---|---|
| (4-Benzhydrylpiperazin-1-yl)(1-((2-nitrophenyl)sulfonyl)piperidin-4-yl)methanone (7p) | 2-Nitrophenylsulfonyl | 158–160 | 49 | Moderate yield; nitro group enhances electrophilicity |
| (4-Benzhydrylpiperazin-1-yl)(1-((4-nitrophenyl)sulfonyl)piperidin-4-yl)methanone (7q) | 4-Nitrophenylsulfonyl | 182–186 | 59 | Higher melting point due to symmetry |
| 4-(1-Benzylpiperidin-4-yl)piperazin-1-ylmethanone | Benzylpiperidine-piperazine | Not reported | Not reported | Reduced steric hindrance vs. benzhydryl analogs |
Key Observations :
- Synthetic Feasibility : Nitrobenzenesulfonyl derivatives (e.g., 7p, 7q) show moderate-to-high yields (46–59%), suggesting scalable synthesis .
Hydroxybenzoyl and Cyclohexyl Derivatives
Modifications with hydroxyl or cycloalkyl groups aim to optimize solubility and receptor interactions.
| Compound Name/Structure | Substituents | Pharmacological Profile | Purity (HPLC) |
|---|---|---|---|
| (4-(4-Cyclopropylbenzoyl)piperidin-1-yl)(3-hydroxyphenyl)methanone (19) | Cyclopropyl + 3-hydroxyphenyl | Unreported | 99% |
| (1-(3-Hydroxybenzoyl)piperidin-4-yl)(4-phenoxyphenyl)methanone (20b) | 3-Hydroxybenzoyl + phenoxyphenyl | Unreported | 96% |
| 4-(1-Benzylpiperidin-4-yl)piperazin-1-ylmethanone | Biphenyl + benzylpiperidine-piperazine | Predicted CNS activity | Not reported |
Actividad Biológica
The compound 4-(1-Benzylpiperidin-4-yl)piperazin-1-ylmethanone is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. Its structure, which combines piperazine and piperidine moieties with a biphenyl framework, suggests a variety of interactions with biological targets, making it a candidate for drug development.
Chemical Structure
The chemical structure can be represented as follows:
This compound features:
- Piperazine and Piperidine Rings : Known for their roles in pharmacology.
- Biphenyl Group : Enhances lipophilicity and receptor interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The mechanism of action involves:
- Receptor Binding : The compound may bind to neurotransmitter receptors, influencing signaling pathways.
- Enzyme Inhibition : It has potential as an inhibitor for various enzymes, impacting metabolic processes.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties, including:
- Anticancer Activity : It has shown promise in inhibiting the proliferation of cancer cells, particularly in breast and ovarian cancer lines.
- Neuroprotective Effects : Potential applications in treating neurological disorders through modulation of neurotransmitter systems.
Case Studies
- Antiproliferative Studies
- Enzyme Inhibition
Comparative Analysis
To further understand the biological activity of 4-(1-Benzylpiperidin-4-yl)piperazin-1-ylmethanone, a comparison with similar compounds can be insightful:
| Compound Name | Structure | IC50 (µM) | Target |
|---|---|---|---|
| Compound A | (Similar structure) | 15 | MAGL |
| Compound B | (Different piperazine) | 20 | Cancer Cells |
| Compound C | (Benzoylpiperidine) | 0.84 | MAGL |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
